molecular formula C7H11BrN2O B2977645 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 652982-93-9

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2977645
CAS No.: 652982-93-9
M. Wt: 219.082
InChI Key: CUUAPMBWZYSQSB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative characterized by a bromo substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring, with an ethanol moiety attached to the N1 position (Figure 1). This compound is synthesized via nucleophilic substitution or coupling reactions involving 4-bromo-3,5-dimethylpyrazole, a precursor frequently utilized in heterocyclic chemistry .

Key physicochemical properties include a molecular weight of 235.07 g/mol (C₇H₁₀BrN₂O) and a structure confirmed by NMR and X-ray crystallography in related analogs . Its stability under copper nitrate conditions, as observed in coordination chemistry studies, distinguishes it from structurally similar ligands that undergo C–N bond cleavage .

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAPMBWZYSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652982-93-9
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide or ethylene glycol, leading to the formation of the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the ethanol moiety can influence its binding affinity and selectivity towards molecular targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Bromo vs. Chloro Substitution : Bromine’s larger atomic radius and polarizability increase electrophilicity compared to chlorine, enhancing reactivity in cross-coupling reactions .
  • Ethanol vs. Ethanone/Ester Groups: The ethanol moiety improves aqueous solubility, whereas ethanone or ester derivatives (e.g., ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate) exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Reactivity and Stability

  • Coordination Chemistry: Unlike HL1 and HL2 ligands, which undergo Cu(NO₃)₂-induced C–N cleavage, this compound remains intact, attributed to electron-donating methyl groups stabilizing the pyrazole ring .
  • NMR Shifts : Deshielding of the C–N bond in $^{13}\text{C}$ NMR (49.8 ppm for the target compound vs. 52.7 ppm for HL2) reflects electronic effects from substituents, influencing reactivity .

Crystallographic and Solubility Properties

  • Crystal Packing: The title compound’s analog, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, exhibits π-π stacking (3.696 Å spacing), whereas ethanol derivatives may form hydrogen-bonded networks .
  • Solubility: Ethanol derivatives dissolve in ethanol and DMSO, whereas succinic acid analogs (e.g., 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid) are water-soluble due to carboxylic acid groups .

Biological Activity

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative characterized by a bromo substituent and two methyl groups on the pyrazole ring, along with an ethanol group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C7H11BrN2O
  • Molecular Weight : 219.08 g/mol
  • CAS Number : 652982-93-9

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with receptors in the central nervous system, influencing neurochemical signaling.
  • Oxidative Stress Reduction : The ethanol moiety can contribute to antioxidant properties, potentially mitigating oxidative damage in cells.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In studies comparing various compounds, some pyrazoles demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac. The IC50 values for certain derivatives were found to be around 54.65 μg/mL, indicating potent activity against inflammation models in vivo .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor cell proliferation:

  • In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have been reported to have GI50 values in the low micromolar range against prostate cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy:

  • Pyrazole derivatives have been studied for their ability to protect neurons from excitotoxicity and oxidative stress. Some compounds have shown promise in restoring membrane integrity following traumatic brain injury and may be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anti-inflammatory Efficacy :
    • A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated a significant reduction in paw edema in carrageenan-induced inflammation models compared to control groups .
  • Cancer Cell Line Studies :
    • In a study focusing on prostate cancer (PC3 cell line), a structurally similar compound demonstrated inhibition of tubulin polymerization and induced cell cycle arrest. This suggests that this compound may share similar mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50/EC50 ValuesReference
Anti-inflammatoryVarious pyrazole derivatives~54.65 μg/mL
AnticancerRelated pyrazole compoundsLow micromolar range
NeuroprotectionAnalogous compoundsNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using ethanol as a solvent. For example, analogous pyrazole derivatives are synthesized by refluxing precursors (e.g., 4-amino-triazoles) with substituted aldehydes or ketones in ethanol containing glacial acetic acid as a catalyst . Optimization may include adjusting reflux duration (typically 4–12 hours), solvent polarity, and stoichiometric ratios to maximize yield. Purity is often confirmed via TLC or HPLC, followed by recrystallization from ethanol/water mixtures.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization typically employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and bromine positioning .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 246.0116 g/mol for C7_7H11_{11}BrN4_4O) .
  • Elemental analysis : Matching calculated and observed C/H/N/Br percentages to confirm stoichiometry .

Q. What solvents and crystallization techniques are suitable for isolating this compound?

  • Methodological Answer : Ethanol is a preferred solvent due to its polarity and compatibility with pyrazole derivatives. Slow evaporation at room temperature or using anti-solvents (e.g., hexane) promotes crystallization. For example, colorless crystals of related pyrazole-ketones were obtained via slow ethanol evaporation over two weeks .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : SCXRD using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For instance, studies on analogous brominated pyrazoles revealed dihedral angles between pyrazole and aromatic rings (e.g., 78.4°–78.6°), validated via SHELX-refined data . Weak π–π stacking interactions (3.696 Å centroid separation) further elucidate packing behavior .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., DNA cleavage efficiency) may arise from:

  • Concentration-dependent effects : Testing at low concentrations (e.g., 1 μg/mL) under UV light to mimic photocleaving studies .
  • Structural analogs : Comparing with derivatives like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, where electron-withdrawing groups (e.g., nitro, bromo) enhance activity .
  • Mechanistic assays : Using gel electrophoresis to quantify supercoiled (SC) vs. open-circular (OC) DNA degradation .

Q. How can computational methods predict the reactivity or pharmacological potential of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screens against target proteins (e.g., DNA topoisomerases) using software like AutoDock.
  • QSAR models : Correlates substituent effects (e.g., bromine position) with bioactivity using regression analysis .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Regioselective synthesis under solvent-free or mild conditions minimizes side products. For example, solvent-free microwave-assisted reactions reduce energy use and improve yields for pyrazole-ketones . Scalable purification techniques (e.g., column chromatography with silica gel) are critical, though cost-prohibitive for large batches.

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